molecular formula C26H28N4O2S B2478959 N,N-dibenzyl-4-{2-[(benzylamino)carbothioyl]hydrazino}-4-oxobutanamide CAS No. 331461-08-6

N,N-dibenzyl-4-{2-[(benzylamino)carbothioyl]hydrazino}-4-oxobutanamide

Cat. No.: B2478959
CAS No.: 331461-08-6
M. Wt: 460.6
InChI Key: RZQSTOAAVRKUII-UHFFFAOYSA-N
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Description

“N,N-dibenzyl-4-{2-[(benzylamino)carbothioyl]hydrazino}-4-oxobutanamide” is a chemical compound with the molecular formula C26H28N4O2S . It is also known as N,N-dibenzyl-N’-[(benzylcarbamothioyl)amino]butanediamide .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 26 carbon atoms, 28 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 460.591 Da, and the monoisotopic mass is 460.193298 Da .

Scientific Research Applications

Antioxidant Activity Assessment

One of the significant scientific applications of N,N-dibenzyl-4-{2-[(benzylamino)carbothioyl]hydrazino}-4-oxobutanamide involves the study of antioxidant activity. The ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways review elaborates on the significance of antioxidant capacity assays, including the ABTS radical cation-based assays, in evaluating antioxidant activity. The review discusses the reaction pathways that underlie the ABTS/potassium persulfate decolorization assay, indicating the importance of understanding specific reactions such as coupling, which might bias a comparison between antioxidants. The paper suggests that while ABTS-based assays are recommended with certain reservations, they are particularly useful for tracking changes in the same antioxidant system during storage and processing (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Redox Mediators in Treatment of Organic Pollutants

The enzymatic approach to the treatment of organic pollutants, specifically in wastewater from industries, has garnered attention, as detailed in the review about the Applications of Redox Mediators in the Treatment of Organic Pollutants. This paper highlights the degradation/transformation of recalcitrant compounds by enzymes in the presence of certain redox mediators. These mediators significantly enhance the range and efficiency of degradation, indicating a potential application of this compound in environmental remediation efforts, especially concerning aromatic compounds present in industrial effluents (Husain & Husain, 2007).

Analytical Methods for Antioxidant Activity Determination

Another study discusses Analytical Methods Used in Determining Antioxidant Activity. The review presents critical information on the most important tests used to determine antioxidant activity, including chemical reactions and assessments of kinetics. The study emphasizes the importance of these assays, such as the ABTS test, in analyzing antioxidants or determining the antioxidant capacity of complex samples. The integration of chemical methods with electrochemical methods in these studies could provide comprehensive insights into the mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

N,N-dibenzyl-4-[2-(benzylcarbamothioyl)hydrazinyl]-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2S/c31-24(28-29-26(33)27-18-21-10-4-1-5-11-21)16-17-25(32)30(19-22-12-6-2-7-13-22)20-23-14-8-3-9-15-23/h1-15H,16-20H2,(H,28,31)(H2,27,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQSTOAAVRKUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NNC(=O)CCC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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